Desphenyl Chloridazon-15N2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

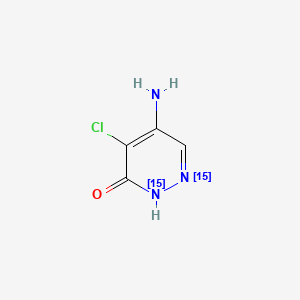

Desphenyl Chloridazon-15N2 is a stable isotope-labeled compound, specifically a metabolite of Chloridazon. It is used primarily in scientific research for tracing and metabolic studies due to its isotopic labeling with nitrogen-15. The molecular formula of this compound is C4H4Cl15N2NO, and it has a molecular weight of 147.53 .

Wirkmechanismus

Target of Action

Desphenyl Chloridazon-15N2 is a metabolite of the pesticide chloridazon . It primarily targets broad-leaf weeds, inhibiting their photosynthesis process .

Mode of Action

It’s known that it interacts with its targets (weeds) by inhibiting their photosynthesis process . This interaction results in the death of the weeds, thereby protecting the crops from damage.

Biochemical Pathways

The metabolism of chloridazon, the parent compound of this compound, has been investigated in primary crops like sugar beet and rotational crops (leafy, roots, and cereals). Similar metabolic patterns were observed in these studies . The degradation of chloridazon generates two metabolites, one of which is this compound .

Pharmacokinetics

Due to its polarity and solubility, it is regarded as a mobile compound, which can cause surface water and groundwater pollution .

Result of Action

The primary result of the action of this compound is the inhibition of photosynthesis in broad-leaf weeds, leading to their death . This helps in protecting the crops from damage caused by these weeds.

Action Environment

This compound is found in drinking water , indicating that it can persist in the environment Environmental factors such as temperature, pH, and soil type can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Temporal Effects in Laboratory Settings

Desphenyl Chloridazon-15N2 is known to be stable under processing by pasteurisation, baking/brewing/boiling

Metabolic Pathways

This compound is involved in the metabolic pathways of Chloridazon. Chloridazon rapidly degrades to this compound and another metabolite in soil

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Desphenyl Chloridazon-15N2 generally involves the isotope labeling of Chloridazon. The specific synthetic route can vary, but it typically includes the incorporation of nitrogen-15 into the molecular structure of Chloridazon. This process may involve multiple steps, including the use of nitrogen-15 labeled reagents and specific reaction conditions to ensure the incorporation of the isotope .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure the purity and isotopic labeling of the compound. This involves the use of specialized equipment and techniques to handle the isotopic materials and to monitor the reaction progress. The final product is typically purified using standard techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Desphenyl Chloridazon-15N2 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out, but they typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives. Substitution reactions can result in a wide variety of products depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Desphenyl Chloridazon-15N2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used in isotope tracing studies to understand reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of nitrogen in biological systems.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Applied in environmental studies to monitor the degradation and persistence of herbicides and their metabolites in soil and water .

Vergleich Mit ähnlichen Verbindungen

Desphenyl Chloridazon-15N2 is unique due to its specific isotopic labeling with nitrogen-15. Similar compounds include other isotope-labeled metabolites of Chloridazon, such as:

Desphenyl Chloridazon-13C: Labeled with carbon-13.

Desphenyl Chloridazon-D3: Labeled with deuterium.

Desphenyl Chloridazon-14N: Labeled with nitrogen-14

These compounds are used in similar applications but differ in the specific isotope used for labeling, which can affect their behavior and utility in different types of studies.

Biologische Aktivität

Desphenyl Chloridazon-15N2 is a significant metabolite of the herbicide chloridazon, which belongs to the pyridazine class of chemicals. This compound has garnered attention due to its presence in environmental matrices, particularly in drinking water, and its potential biological effects. This article provides a comprehensive overview of the biological activity of this compound, including relevant studies, analytical methods, and implications for environmental safety.

This compound (CAS No. 1189649-21-5) is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C4H4ClN(15N)2O |

| Molecular Weight | 147.53 g/mol |

| Boiling Point | Not available |

| Chemical Structure | Chemical Structure |

Sources and Environmental Presence

Desphenyl Chloridazon is primarily formed through the degradation of chloridazon in various environments. It has been detected in:

- Drinking Water : Studies indicate that Desphenyl Chloridazon can leach into groundwater and surface water, raising concerns regarding human exposure through drinking water sources .

- Agricultural Runoff : As a metabolite of a widely used herbicide, its presence in agricultural runoff is significant, necessitating monitoring and assessment of water quality .

Toxicity

Research on the toxicological profile of this compound indicates the following:

- Mutagenicity : Some studies have shown positive results for mutagenicity in specific in vivo tests, indicating potential genetic risks associated with exposure .

- Carcinogenicity : The International Agency for Research on Cancer (IARC) has not classified Desphenyl Chloridazon as a carcinogen at levels typically encountered in environmental settings .

- Reproductive Toxicity : Animal studies have not shown significant effects on fertility, suggesting a relatively low reproductive risk compared to other compounds .

Environmental Impact

The persistence of Desphenyl Chloridazon in soil and water systems poses ecological risks. Its half-life in soil has been reported at approximately 235.5 days, indicating that it can remain in the environment long enough to affect local ecosystems and potentially bioaccumulate in aquatic organisms .

Analytical Methods for Detection

Several analytical techniques have been developed to detect and quantify this compound in environmental samples:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been employed for sensitive detection of polar pesticide metabolites, including Desphenyl Chloridazon .

- High-Resolution Mass Spectrometry (HR-MS) : Utilized for confirming the presence of Desphenyl Chloridazon in complex matrices like honey and water samples .

- Quick Method for Polar Pesticides : A streamlined approach using QuPPe methodology has been established to analyze multiple pesticide residues efficiently .

Case Study 1: Detection in Recycled Water

A study conducted on recycled water indicated that Desphenyl Chloridazon was among several contaminants detected post-treatment processes such as reverse osmosis and UV radiation. The findings highlighted the compound's resilience against conventional treatment methods, emphasizing the need for advanced remediation strategies .

Case Study 2: Agricultural Impact Assessment

Research assessing agricultural runoff revealed that Desphenyl Chloridazon concentrations were significantly higher during peak herbicide application periods. This correlation underscores the importance of monitoring agricultural practices to mitigate environmental contamination risks .

Eigenschaften

IUPAC Name |

4-amino-5-chloro-(1,2-15N2)1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9)/i7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWPCPCEGBPTAL-BFGUONQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[15N][15NH]C(=O)C(=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.